4-(Difluoromethanesulfonyl)benzaldehyde
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Overview
Description
4-(Difluoromethanesulfonyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O3S It is a derivative of benzaldehyde where the benzene ring is substituted with a difluoromethanesulfonyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethanesulfonyl)benzaldehyde typically involves the introduction of the difluoromethanesulfonyl group to a benzaldehyde derivative. One common method is the reaction of 4-formylbenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethanesulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: 4-(Difluoromethanesulfonyl)benzoic acid.
Reduction: 4-(Difluoromethanesulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethanesulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antifungal or antibacterial properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethanesulfonyl)benzaldehyde involves its interaction with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The aldehyde group can also form covalent bonds with amino groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.
4-(Methylsulfonyl)benzaldehyde: Contains a methylsulfonyl group instead of a difluoromethanesulfonyl group.
4-Formylbenzenesulfonyl chloride: Precursor in the synthesis of 4-(Difluoromethanesulfonyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
CAS No. |
84761-78-4 |
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Molecular Formula |
C8H6F2O3S |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-6(5-11)2-4-7/h1-5,8H |
InChI Key |
PAOAPNUZZUCWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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